molecular formula C23H19N3O2 B11188660 3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-(2-phenylethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11188660
M. Wt: 369.4 g/mol
InChI Key: DPABLEFNAAPVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole and a quinazoline moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions to form the quinazoline core . . The final step often includes spirocyclization to form the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as Brønsted acids or metal nanoparticles can be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The indole and quinazoline moieties are known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(2-phenylethyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is unique due to its specific spiro linkage and the combination of indole and quinazoline moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

3'-(2-phenylethyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C23H19N3O2/c27-21-17-10-4-6-12-19(17)25-23(18-11-5-7-13-20(18)24-22(23)28)26(21)15-14-16-8-2-1-3-9-16/h1-13,25H,14-15H2,(H,24,28)

InChI Key

DPABLEFNAAPVDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

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